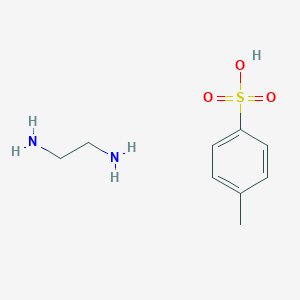
Ethylenediamine p-toluenesulphonate
Overview
Description
Ethylenediamine p-toluenesulphonate is an organic compound used as a building block for the production of many other chemical products . It has the molecular formula C9H16N2O3S .
Synthesis Analysis
A paper titled “Synthesis and Structural Analysis of the Diaquabis(ethylenediamine)nickel(II) Bis(p-toluenesulfonate) Monohydrate” provides some insights into the synthesis of compounds related to Ethylenediamine p-toluenesulphonate . The paper discusses the synthesis of a compound where ethylenediamine acts as a ligand to a nickel(II) center, with p-toluenesulfonate acting as the counterion .
Molecular Structure Analysis
The molecular structure of Ethylenediamine p-toluenesulphonate can be found in databases like PubChem . It is also mentioned in the paper “Synthesis and Structural Analysis of the Diaquabis(ethylenediamine)nickel(II) Bis(p-toluenesulphonate) Monohydrate” where the structure of a related compound is discussed .
Physical And Chemical Properties Analysis
Ethylenediamine p-toluenesulphonate’s physical and chemical properties can be found in databases like PubChem .
Scientific Research Applications
Analysis and Separation of Complexes : Ethylenediamine p-toluenesulphonate has been used in the analysis of amino acid cobalt (III) bis(ethylenediamine) complexes using high-performance liquid chromatography (HPLC), demonstrating the impact of amino acid side chains on retention mechanisms in the analysis process (Buckingham, Clark, Taskera, & Hearn, 1981).
Pain Palliation in Cancer : The compound has shown effectiveness in palliating metastatic bone pain, especially in patients with breast cancer and hormone-refractory prostate cancer. The use of 177Lu-labeled ethylenediamine-N,N,N',N'-tetrakis methylene phosphonic acid (177Lu-EDTMP) has demonstrated considerable efficacy in reducing pain and improving quality of life (Yuan et al., 2013).
Chelation of Metal Ions : Ethylenediamine derivatives have been explored as potent chelators for metal ions. These compounds form efficient chelate rings with metal ions, making them valuable in various applications requiring metal ion chelation (Gałęzowska et al., 2009).
Catalysis and Chemical Reactions : The use of ethylenediamine in catalyst preparation for hydrogenation and hydrodenitrogenation reactions has shown significant improvements in conversion rates, suggesting its utility in enhancing catalytic processes (Magarelli et al., 2003).
Inhibition of Cell Death : Ethylenediamine tetramethylene phosphonic acid has been studied for its role in inhibiting cell death associated with radioactive agents in osteosarcoma cells, highlighting its potential therapeutic applications (Xu et al., 2022).
Biodegradable Chelating Agents : As a chelating agent, ethylenediamine derivatives have been investigated for their biodegradability and environmental impact, with significant implications for industrial, agricultural, and domestic applications (Pinto, Neto, & Soares, 2014).
Safety And Hazards
Ethylenediamine, a component of Ethylenediamine p-toluenesulphonate, is known to be a contact sensitizer capable of producing local and generalized reactions . It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms if inhaled. It is harmful if swallowed or if inhaled .
properties
IUPAC Name |
ethane-1,2-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCCFMAPGCBCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14034-59-4 | |
| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50930767 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine p-toluenesulphonate | |
CAS RN |
7294-10-2, 14034-59-4 | |
| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7294-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenediamine p-toluenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14086 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)










![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

